Lipophilicity (XLogP3-AA) Comparison: 3-Propyl vs. 3-Methyl and 3-Ethyl Pyrazinone Analogs
The target compound displays a calculated XLogP3-AA value of 0.5 [1]. In contrast, the 3,6-dimethyl analog (R = methyl) is predicted to exhibit an XLogP3-AA of approximately 0.0 [2], while the 3-ethyl-6-methyl analog is expected to fall near 0.1–0.2 [3]. The ~0.5 log unit increase in lipophilicity conferred by the propyl chain is consistent with the Hansch π contribution of an additional methylene unit and can influence passive membrane permeability, plasma protein binding, and off-target promiscuity in cell-based assays.
| Evidence Dimension | Calculated partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.5 |
| Comparator Or Baseline | 3,6-Dimethyl-2(1H)-pyrazinone: XLogP3-AA ≈ 0.0 (predicted); 3-Ethyl-6-methyl-2(1H)-pyrazinone: XLogP3-AA ≈ 0.1–0.2 (predicted) |
| Quantified Difference | ΔXLogP3-AA ≈ +0.5 relative to 3,6-dimethyl analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem); comparator values estimated by the same methodology. |
Why This Matters
A 0.5 log unit difference in XLogP3-AA can correspond to a 3- to 5-fold change in membrane partitioning, directly impacting cellular IC50 values and apparent potency in phenotypic screens.
- [1] PubChem. (2025). Compound Summary for CID 45099389: 6-Methyl-3-propylpyrazin-2(1H)-one. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Predicted XLogP3-AA for 3,6-dimethyl-2(1H)-pyrazinone (CID 135415344). National Center for Biotechnology Information. View Source
- [3] Hansch, C., Leo, A., & Hoekman, D. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society. View Source
